5-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE
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Overview
Description
5-[4-(4-Bromobenzoyl)piperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Bromobenzoyl)piperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline typically involves multiple steps:
Formation of the Bromobenzoyl Piperazine Intermediate: This step involves the reaction of piperazine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form 4-(4-bromobenzoyl)piperazine.
Formation of the Nitroaniline Intermediate: This step involves the nitration of aniline to form 2-nitroaniline.
Coupling Reaction: The final step involves the coupling of the bromobenzoyl piperazine intermediate with the nitroaniline intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom on the benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 5-[4-(4-Bromobenzoyl)piperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline would depend on its specific biological target. Potential mechanisms include:
Receptor Binding: The compound may bind to specific receptors in the brain or other tissues, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting various biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromobenzoyl)piperazine: A simpler analog lacking the nitroaniline moiety.
2-Nitroaniline: A simpler analog lacking the piperazine and bromobenzoyl groups.
3,4-Dimethoxyphenethylamine: A simpler analog lacking the piperazine and nitroaniline moieties.
Uniqueness
5-[4-(4-Bromobenzoyl)piperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline is unique due to its combination of functional groups, which may confer specific biological activities not seen in simpler analogs. The presence of the piperazine ring, bromobenzoyl group, and nitroaniline moiety allows for a diverse range of chemical reactions and potential interactions with biological targets.
Properties
IUPAC Name |
(4-bromophenyl)-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29BrN4O5/c1-36-25-10-3-19(17-26(25)37-2)11-12-29-23-18-22(8-9-24(23)32(34)35)30-13-15-31(16-14-30)27(33)20-4-6-21(28)7-5-20/h3-10,17-18,29H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAJYLJZMPVBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29BrN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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